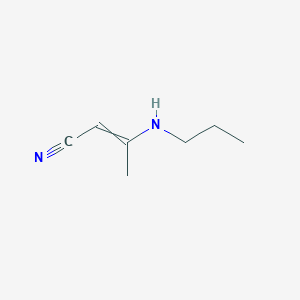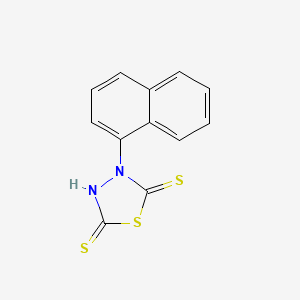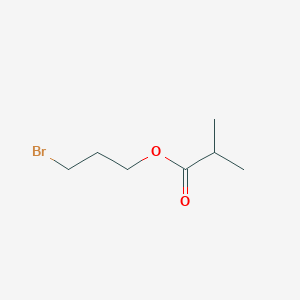
3,5-Dibromo-3,5-dimethyloctan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-3,5-dimethyloctan-4-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to an octanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethyloctan-4-one typically involves the bromination of alkenes or ketones. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source and an oxidant. This method is favored for its mild conditions, low cost, and high yield . Another approach involves the use of dimethyl sulfoxide and oxalyl bromide, which also provides excellent yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-3,5-dimethyloctan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,5-Dibromo-3,5-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-3,5-dimethyloctan-4-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromosalicylaldehyde
- 1,3-Dibromo-5,5-dimethylhydantoin
Comparison: 3,5-Dibromo-3,5-dimethyloctan-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to other dibromo compounds. For instance, 1,3-Dibromo-5,5-dimethylhydantoin is primarily used as a disinfectant and bleaching agent, whereas this compound is more versatile in organic synthesis and potential pharmaceutical applications .
Propiedades
Número CAS |
56829-65-3 |
|---|---|
Fórmula molecular |
C10H18Br2O |
Peso molecular |
314.06 g/mol |
Nombre IUPAC |
3,5-dibromo-3,5-dimethyloctan-4-one |
InChI |
InChI=1S/C10H18Br2O/c1-5-7-10(4,12)8(13)9(3,11)6-2/h5-7H2,1-4H3 |
Clave InChI |
UWRQAUPWPVIEDD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C(=O)C(C)(CC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



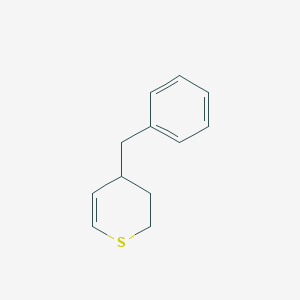
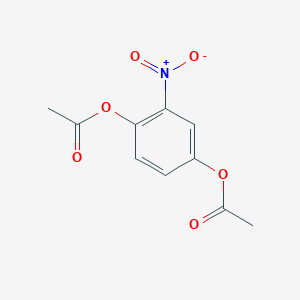
methanone](/img/structure/B14644315.png)
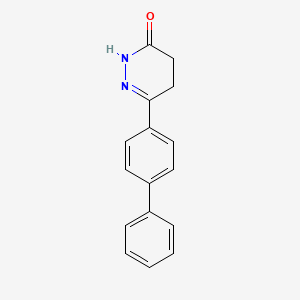
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
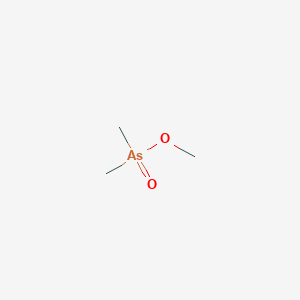
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

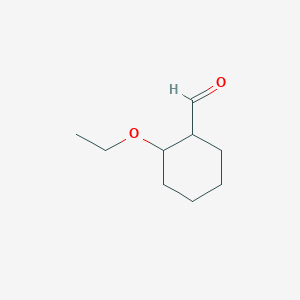
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
